{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}[3-(propan-2-yloxy)propyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}[3-(propan-2-yloxy)propyl]amine is a synthetic organic compound with a complex structure It features a pyrazole ring substituted with a 2-methylpropyl group and a propylamine chain linked through a propan-2-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}[3-(propan-2-yloxy)propyl]amine typically involves multi-step organic reactions. One common route starts with the preparation of the pyrazole ring, followed by the introduction of the 2-methylpropyl group through alkylation. The final step involves the attachment of the propylamine chain via a nucleophilic substitution reaction using a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and green chemistry principles can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}[3-(propan-2-yloxy)propyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenated compounds and strong bases like sodium hydride (NaH) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}[3-(propan-2-yloxy)propyl]amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of {[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}[3-(propan-2-yloxy)propyl]amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- {[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}[3-(propan-2-yloxy)ethyl]amine
- {[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}[3-(propan-2-yloxy)butyl]amine
Uniqueness
{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}[3-(propan-2-yloxy)propyl]amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the pyrazole ring and the propylamine chain provides a versatile scaffold for further functionalization and application in various fields.
Properties
CAS No. |
1855944-15-8 |
---|---|
Molecular Formula |
C14H27N3O |
Molecular Weight |
253.38 g/mol |
IUPAC Name |
N-[[1-(2-methylpropyl)pyrazol-4-yl]methyl]-3-propan-2-yloxypropan-1-amine |
InChI |
InChI=1S/C14H27N3O/c1-12(2)10-17-11-14(9-16-17)8-15-6-5-7-18-13(3)4/h9,11-13,15H,5-8,10H2,1-4H3 |
InChI Key |
MBRFKZPLZBECSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=C(C=N1)CNCCCOC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.